2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine
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Overview
Description
2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a tetrazole ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Pyridine Ring: The tetrazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This involves the reaction of 2-methyl-3-bromomethylpyridine with the tetrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods offer advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: this compound-2-carboxylic acid.
Reduction: this compound-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(1H-tetrazol-5-ylmethyl)pyridine: Similar structure but with a different position of the tetrazole ring.
2-methyl-3-(2H-tetrazol-5-yl)pyridine: Lacks the methyl group on the tetrazole ring.
3-(2H-tetrazol-5-ylmethyl)pyridine: Lacks the methyl group on the pyridine ring.
Uniqueness
2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine is unique due to the presence of both a methyl group and a tetrazole ring, which can enhance its binding affinity and specificity for certain biological targets. This dual substitution pattern can also influence its chemical reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-3-(2H-tetrazol-5-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-7(3-2-4-9-6)5-8-10-12-13-11-8/h2-4H,5H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZGCVJMNDONBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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